molecular formula C31H34N4O5 B11437509 5-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11437509
M. Wt: 542.6 g/mol
InChI Key: HBEYNPASOKUVOM-UHFFFAOYSA-N
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Description

5-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

The synthesis of 5-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the ethoxyphenyl and phenylethyl groups through carbamoylation and amidation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

5-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-Methyl-4(3H)-quinazolinone
  • 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one These compounds share a similar quinazolinone core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of 5-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C31H34N4O5

Molecular Weight

542.6 g/mol

IUPAC Name

5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C31H34N4O5/c1-2-40-25-17-15-24(16-18-25)33-29(37)22-35-27-13-7-6-12-26(27)30(38)34(31(35)39)21-9-8-14-28(36)32-20-19-23-10-4-3-5-11-23/h3-7,10-13,15-18H,2,8-9,14,19-22H2,1H3,(H,32,36)(H,33,37)

InChI Key

HBEYNPASOKUVOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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